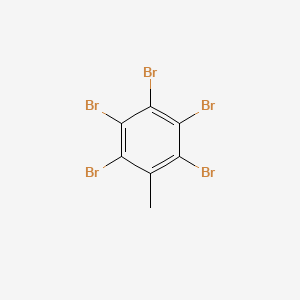

2,3,4,5,6-Pentabromotoluene

Description

Significance as an Emerging Environmental Contaminant

The significance of 2,3,4,5,6-Pentabromotoluene as an emerging environmental contaminant stems from its detection in various environmental matrices across the globe. researchgate.netvilniustech.lt As a "novel" brominated flame retardant, it has been used as a replacement for older, now-regulated BFRs like polybrominated diphenyl ethers (PBDEs). researchgate.net This shift in chemical use has led to the introduction of PBT and other novel BFRs into the environment.

Studies have documented the presence of PBT in sewage sludge, sediment, indoor dust, and the air. nih.govvilniustech.ltnih.gov Its detection in such varied environments indicates its widespread distribution and potential for human and ecosystem exposure. For instance, PBT has been identified in sediment and suspended particulate matter in the Western Scheldt estuary in the Netherlands, with concentrations ranging from 0.05 to 0.30 μg/kg dry weight. miljodirektoratet.no It has also been detected in house dust samples in Barcelona, Spain, and in air samples from a BFR production area in China. vilniustech.ltnih.gov

Environmental Levels of this compound

| Environmental Matrix | Location | Concentration Range | Source |

|---|---|---|---|

| Sediment | Western Scheldt estuary, Netherlands | 0.05 - 0.30 μg/kg dry weight | miljodirektoratet.no |

| Suspended Particulate Matter | Western Scheldt estuary, Netherlands | 0.05 - 0.30 μg/kg dry weight | miljodirektoratet.no |

| Indoor Dust | Barcelona, Spain | Detected, but at lower frequency than other BFRs | vilniustech.ltunesp.br |

| Air | Weifang, China (BFR production area) | Part of alternative BFRs with concentrations from 620 to 3.6×10⁴ pg/m³ | nih.gov |

| Sediment Cores | E-waste recycling site, South China | Environmental burden estimated at 0.02 kg | nih.gov |

Historical Context of Brominated Flame Retardants (BFRs) Research

The use of BFRs began to grow significantly in the 1970s to meet fire safety standards. uantwerpen.be However, over the following decades, research revealed that many of these compounds, particularly the polybrominated diphenyl ethers (PBDEs), were persistent, bioaccumulative, and toxic. researchgate.net This led to international regulations and phase-outs of several legacy BFRs.

This regulatory action created a demand for alternative flame retardants, leading to the development and use of "novel" BFRs, including this compound. researchgate.net The term "novel" can be misleading, as some of these compounds have been in use for some time but have only recently been the focus of environmental monitoring and research. The research on these newer BFRs has largely followed the path of their predecessors, with initial discoveries in environmental samples prompting further investigation into their fate, transport, and potential effects.

Research Gaps and Future Perspectives for this compound Studies

Despite its detection in the environment, significant knowledge gaps remain regarding this compound. A primary area for future research is a more comprehensive understanding of its environmental fate and transport. While its persistence is suspected due to its chemical structure, more data is needed on its degradation pathways and potential for long-range transport. researchgate.net

Furthermore, the toxicological profile of PBT is not fully characterized. researchgate.net While it is known to have relatively low accumulation coefficients in juvenile Atlantic salmon, more extensive studies are needed to understand its potential for bioaccumulation and biomagnification in different food webs. nih.gov The potential for PBT to cause long-term adverse effects in aquatic environments has been noted, but more ecotoxicological data is required for a thorough risk assessment.

Future research should also focus on:

Developing and standardizing analytical methods for the routine monitoring of PBT in a wider range of environmental and biological samples. researchgate.net

Investigating the potential for PBT to be transformed into other potentially harmful compounds in the environment.

Conducting comprehensive toxicological studies to assess its potential impacts on human health and various ecosystems.

Quantifying its presence in a broader range of consumer products to better understand its sources and release pathways.

Addressing these research gaps is crucial for a complete environmental and health risk assessment of this compound and for informing future regulatory decisions regarding its use.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHJEQVYCBTHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br5 | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025833 | |

| Record name | Pentabromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentabromotoluene is a colorless powder. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White solid; [MSDSonline] | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5,6-Pentabromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992) | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.97 at 63 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000108 [mmHg] | |

| Record name | 2,3,4,5,6-Pentabromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-83-2; 26101-97-3(replacedby87-83-2), 87-83-2 | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentabromotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentabromotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,4,5-pentabromo-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentabromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentabromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTABROMOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87007N97G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,5,6-PENTABROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

550 °F (NTP, 1992) | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Environmental Occurrence and Distribution of 2,3,4,5,6 Pentabromotoluene

Detection in Environmental Matrices

Scientific monitoring has confirmed the presence of 2,3,4,5,6-Pentabromotoluene in aquatic, atmospheric, and terrestrial environments. Its detection is frequently associated with industrialized regions and areas impacted by electronic waste processing.

Aquatic Environments (Water, Sediment, Sewage Sludge)

The occurrence of this compound in aquatic systems is a significant concern due to the potential for long-range transport and entry into the food web.

Water: PBT is generally insoluble in water. echemi.com In a study of various environmental samples from potential BFR source zones in Norway, PBT was only detected in a few locations. researchgate.net Research analyzing sewage in another study reported concentrations of PBT ranging from not detected to 0.45 ng/L. researchgate.net

Sediment: Sediments can act as a sink for persistent organic pollutants like PBT. A study of a pond at an e-waste recycling site in South China detected PBT in all layers of sediment cores, indicating long-term contamination. mdpi.com The estimated environmental burden of PBT in the studied pond was 0.02 kg. mdpi.com

Sewage Sludge: Sewage sludge, a byproduct of wastewater treatment, can concentrate hydrophobic compounds. cornell.edu While comprehensive data on PBT concentrations in sludge is limited, its use in various consumer and industrial products suggests a pathway into wastewater and subsequent accumulation in sludge. researchgate.net Halogenated flame retardants are known to be present in sewage sludge, which, if used as fertilizer, can introduce these pollutants into the terrestrial environment. researchgate.net

Table 1: Detection of this compound in Aquatic Environments

| Environmental Matrix | Concentration Range | Location/Study Details | Source |

|---|---|---|---|

| Sewage | nd - 0.45 ng/L | General environmental sampling | researchgate.net |

| Pond Sediment | Detected (Environmental burden of 0.02 kg) | E-waste recycling site, South China | mdpi.com |

Atmospheric Compartments (Air, Indoor Dust)

Airborne transport is a key distribution pathway for semi-volatile organic compounds. PBT is considered an air pollutant, and its presence has been noted in both outdoor and indoor environments. chemdad.comcymitquimica.com

Air: PBT has been detected in air samples collected from an e-waste recycling region in Northern China. epa.gov Its low vapor pressure suggests it is likely to be associated with particulate matter. haz-map.com The presence of BFRs in the atmosphere, even in remote areas, points to their potential for long-range environmental transport. epa.gov

Indoor Dust: Indoor dust is a significant reservoir for many flame retardants released from consumer products. duke.edu BFRs are not chemically bound to the materials they are added to and can easily leach out, accumulating in dust. duke.edu While specific concentration data for PBT in dust is not widely available in the reviewed literature, studies frequently detect a wide range of BFRs in indoor dust samples from homes, offices, and cars. ntn.org.auscispace.com

Terrestrial Environments (Soil)

Soil contamination can occur through atmospheric deposition, application of contaminated sewage sludge, and disposal of PBT-containing products in landfills. Studies at e-waste recycling sites in China have confirmed the presence of PBT in soil, indicating direct contamination from recycling activities. epa.gov The persistence of PBT suggests it can remain in the soil for extended periods, with potential for uptake by organisms and leaching into groundwater. cymitquimica.com

Sources and Pathways of Environmental Release

The environmental presence of this compound is primarily linked to its production and use as a flame retardant and the subsequent management of products containing it.

Industrial and Commercial Applications (e.g., Flame Retardants in Products)

This compound has been widely used as an additive flame retardant to increase the fire resistance of various materials. cymitquimica.com Its applications include:

Textiles cenmed.com

Rubber cenmed.com

Unsaturated polyesters cenmed.com

Polyethylene cenmed.com

Paint emulsions chemdad.com

During the manufacturing, use, and aging of these products, PBT can be released into the environment through volatilization and leaching. duke.edu

Waste Management and Recycling (e.g., E-waste Dismantling Sites)

Waste streams are a major pathway for the release of PBT into the environment.

E-waste: Electronic waste is a significant source of a variety of BFRs. mdpi.com Informal and outdated recycling techniques, such as open burning and crude dismantling, can release these compounds directly into the soil, water, and air. mdpi.comepa.gov Studies in both Southern and Northern China have specifically identified PBT in multiple environmental matrices at e-waste recycling sites. mdpi.comepa.gov

Landfills and Recycling Facilities: Landfills and metal recycling stations that handle BFR-containing materials are also recognized as potential source zones. researchgate.net Leachate from landfills can contaminate groundwater, while emissions from recycling processes can contribute to air pollution. researchgate.net The presence of PBT has been noted near such facilities in Norway. researchgate.net

Global and Regional Distribution Patterns

This compound has been identified in various environmental compartments across different global regions, indicating its widespread distribution. Its presence is often linked to both proximity to industrial sources and long-range environmental transport.

In a Norwegian study, PBT was detected in environmental samples near potential source zones. researcher.life Specifically, it was found in locations associated with a metal recycling factory, suggesting that recycling and waste handling processes for products containing PBT can lead to its environmental release. researcher.life The study noted that PBT was detected in fewer locations compared to other brominated flame retardants like hexabromobenzene (B166198) (HBB), which was found more widely. researcher.life

Evidence of long-range transport is demonstrated by the detection of PBT in remote ecosystems. The compound has been found in some samples from the Arctic, including in seabirds and marine mammals. tcichemicals.com Its presence in Arctic biota suggests that PBT can travel long distances via atmospheric currents, deposit in these pristine environments, and subsequently bioaccumulate in food webs, reaching higher trophic level organisms. tcichemicals.com Similarly, other brominated flame retardants have been detected in the Antarctic atmosphere, with some studies pointing to local research stations as potential in-situ sources for these types of recently used chemicals. fishersci.canih.gov

The detection of PBT in diverse and remote locations underscores its persistence in the environment. researcher.lifetcichemicals.com

Interactive Data Table: Regional Distribution of this compound

| Region/Country | Environmental Matrix/Biota | Key Findings | Reference(s) |

| Norway | Environmental samples near source zones | Detected near a metal recycling factory and other limited locations. Less widespread than HBB. | researcher.life |

| Arctic | Seabirds, Marine Mammals | Detected in some biota samples, indicating long-range atmospheric transport and accumulation in higher trophic level organisms. | tcichemicals.com |

Temporal Trends in Environmental Concentrations

Establishing definitive long-term temporal trends for this compound is challenging due to limited historical monitoring data specifically for this compound. researcher.life However, trends for the broader class of brominated flame retardants (BFRs), particularly the more extensively studied polybrominated diphenyl ethers (PBDEs), can provide context for the potential historical deposition of PBT.

Studies using dated sediment cores from lakes and fjords in Western Europe have shown a clear time-dependent pattern for PBDEs. nih.gov These records indicate that concentrations began to rise in the 1970s, coinciding with the start of their industrial production. nih.gov In some of these locations, concentrations of certain PBDEs appeared to be leveling off or even decreasing in the most recent sediment layers from the late 1990s. nih.gov Analysis of sediment cores from English lakes also shows PBDE concentrations increasing toward the present. researcher.life This general pattern of increasing concentrations for several decades followed by a leveling off or decline reflects the history of production and use, as well as regulatory actions for some BFRs.

Temporal trend studies in wildlife also show a similar pattern for PBDEs. For example, concentrations in guillemot eggs from Sweden and in ringed seals from the Canadian Arctic increased for several decades before slowing or leveling off. In contrast, concentrations in Arctic biota were still observed to be rising in the early 2000s, reflecting the continued use of some BFR formulations in North America and their subsequent transport to polar regions.

While these trends for PBDEs are informative, the re-emergence of concern for PBT, which has been in use for decades, highlights the need for more specific monitoring to understand its own distinct environmental concentration trends. researcher.life

Interactive Data Table: Summary of Temporal Trends for Related Brominated Flame Retardants (PBDEs)

| Location | Matrix | Compound Class | Observed Trend | Time Period | Reference(s) |

| Western Europe (Drammenfjord, Wadden Sea, Lake Woserin) | Sediment Cores | PBDEs | Concentrations increased starting in the 1970s; leveling off or decreasing in layers from 1995-1999. | ~1970s - 1999 | nih.gov |

| English Lakes | Sediment Cores | PBDEs | Concentrations increased towards the present. | ~1950 - Present | researcher.life |

| Canadian Arctic | Ringed Seals | PBDEs | Concentrations increased. | 1981 - 2000 | |

| Sweden | Guillemot Eggs | PBDEs | Concentrations showed an increasing trend that slowed over time. | 1969 - 2000 |

Environmental Fate and Transformation of 2,3,4,5,6 Pentabromotoluene

Photolytic Degradation Pathways

Photodegradation is recognized as an efficient process for the removal of PBT from liquid environments. nih.govresearchgate.net The process involves the breakdown of the compound upon exposure to light, leading to a variety of transformation products through several mechanistic steps.

The photolytic degradation of 2,3,4,5,6-Pentabromotoluene has been consistently shown to follow pseudo-first-order kinetics. nih.govresearchgate.netnih.govacs.orgresearchgate.net This model indicates that the rate of degradation is directly proportional to the concentration of PBT under constant environmental conditions.

The initial concentration of PBT can influence the degradation rate. In one study, as the initial concentration of PBT was increased from 0.25 mg/L to 1 mg/L under 334–365 nm irradiation, the degradation rate constant decreased. nih.govnih.gov This phenomenon is attributed to a reduction in the amount of light energy received per molecule and potential competition for photons from intermediate metabolites formed during the degradation process. nih.govresearchgate.netnih.gov For instance, under light with a wavelength of 180–400 nm, the degradation of PBT can reach 99% within 30 minutes. nih.gov

| Initial Concentration (mg/L) | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | Correlation Coefficient (R²) |

|---|---|---|---|

| 0.25 | 0.1799 | 3.85 | 0.9935 |

| 0.5 | 0.1702 | 4.07 | 0.9928 |

| 1.0 | 0.1714 | 4.04 | 0.9946 |

The efficiency of PBT photodegradation is highly dependent on the wavelength of the light source. nih.govnih.gov Shorter wavelengths, which correspond to higher energy, generally result in faster degradation rates. Research has demonstrated a clear trend in degradation efficiency based on the spectral range of the irradiation.

The degradation rates were found to be in the following order: 180–400 nm > 334–365 nm > 400–700 nm. nih.govresearchgate.netnih.gov Another study categorized the effectiveness of different light sources, finding the degradation rates followed the order of UVC > UVB > sunlight, with almost no degradation observed under UVA light. researchgate.netresearchgate.net The half-life of PBT has been reported to range from 3.85 to 120.40 minutes depending on the wavelength used. nih.gov

| Wavelength Range (nm) | Rate Constant (k, min⁻¹) |

|---|---|

| 180–400 | 0.1702–0.3008 |

| 334–365 | 0.0265–0.0433 |

| 400–700 | 0.0058–0.0099 |

The choice of solvent has a significant impact on the photodegradation kinetics of PBT. nih.govnih.gov Different organic solvents can alter the degradation rate by influencing light absorption and mediating electron transfer processes. nih.govbris.ac.ukbris.ac.uk Studies have shown the order of degradation rates in various solvents to be: acetone (B3395972) > toluene (B28343) > n-hexane. nih.govresearchgate.netnih.gov

This effect is partly explained by the solvent's own ability to absorb UV light; solvents with higher cutoff wavelengths (e.g., acetone) may compete with PBT for light energy, thereby slowing the degradation rate. nih.gov Conversely, the half-life of PBT is shortest in n-hexane and longest in acetone. nih.gov Quantum chemical calculations suggest that the energy change associated with electron transfer between the solvent and the PBT molecule is a key determinant of the solvent's effect on photodegradation. nih.govresearchgate.netnih.gov The solvent can also influence the product distribution; irradiation in toluene yields a mix of tetra- and tribrominated products, whereas in benzotrifluoride (B45747), the reaction is more selective, primarily yielding tetrabrominated isomers. acs.org Furthermore, the formation of hydroxylated transformation products was found to be significantly higher in benzotrifluoride than in toluene. nih.gov

| Solvent | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | Correlation Coefficient (R²) |

|---|---|---|---|

| n-hexane | 0.1714 | 4.04 | 0.9946 |

| Toluene | 0.0408 | 17.02 | 0.9912 |

| Acetone | 0.0299 | 23.19 | 0.9951 |

The primary pathway for the phototransformation of PBT is hydrodebromination, a process involving the stepwise removal of bromine atoms and their replacement with hydrogen atoms. researchgate.netnih.gov This leads to the formation of less-brominated congeners.

The main identified products are predominantly tetra- and tribrominated toluenes. researchgate.netnih.govacs.orgacs.org Specifically, 2,4,5-tribromotoluene (B1295338) and 2,4,6-tribromotoluene (B109049) have been identified as photolytic products of PBT. researchgate.netresearchgate.net

In addition to hydrodebromination, the formation of polar, hydroxylated transformation products (OH-TPs) has been observed upon UV irradiation. nih.govnih.govresearchgate.net For PBT, this includes a suite of nine different OH-TPs, comprising six tribrominated and three tetrabrominated congeners. nih.govresearchgate.net The transformation rate tends to decrease as the degree of bromination decreases. nih.govresearchgate.netresearcher.life Further irradiation can also result in dihydroxylated compounds, such as tri- and tetrabrominated diphenols. nih.govresearchgate.net

The photodegradation of PBT is understood to proceed through a series of specific chemical reactions. The principal mechanism is believed to be a nucleophilic reaction involving the bromine atoms attached to the benzene (B151609) ring. nih.govresearchgate.netnih.gov

A key process is reductive debromination, or hydrodebromination, where a carbon-bromine bond is cleaved, and the bromine atom is replaced by a hydrogen atom. acs.org This process is not random; it is structurally controlled. acs.org Bromine removal is favored at positions on the aromatic ring that have a high density of bromine atoms. researchgate.netnih.govacs.orgacs.org More specifically, the exchange of a bromine atom for a hydrogen atom (Br → H) occurs approximately three times faster at positions that are flanked by two adjacent bromine atoms. researchgate.netnih.govacs.orgacs.org This preferential pathway explains the observation that the rate of hydrodebromination significantly decreases once the compound has been reduced to the tribrominated level, as the more reactive, sterically crowded bromine atoms have already been removed. researchgate.netnih.govacs.org For the formation of hydroxylated products, the mechanism involves the exchange of a bromine atom for a hydroxyl group (Br→OH), which occurs more readily than the hydroxylation of a carbon-hydrogen bond and is favored at the meta- and ortho-positions. nih.govresearchgate.net

Biodegradation and Biotransformation

Compared to photolysis, the biodegradation of this compound is considered a much slower process. nih.govresearchgate.net While photolytic degradation can efficiently reduce PBT to lower-brominated forms, the complete mineralization of these transformation products may require other environmental processes. Research suggests that a combination of photolytic and biological processes might be necessary for the full degradation of the less-brominated and more persistent photoproducts, such as tribrominated toluenes. researchgate.netnih.govacs.org The initial, highly-brominated PBT molecule is less amenable to microbial attack, but its phototransformation products may be more susceptible to subsequent microbial transformation.

Assessment of Ready Biodegradability in Screening Tests

Standardized screening tests for ready biodegradability, such as those outlined in the OECD 301 guidelines, are crucial for assessing the potential persistence of chemical substances. These tests expose the substance to a diverse microbial inoculum from sources like wastewater treatment plants and monitor for its mineralization to carbon dioxide and water over a 28-day period. For a substance to be classified as "readily biodegradable," it must typically achieve 60-70% degradation within this timeframe, often within a 10-day window.

Microbial Transformation Potential

While ready biodegradability is unlikely, the potential for microbial transformation of this compound under various environmental conditions warrants consideration. The microbial degradation of aromatic compounds is a well-documented process, typically initiated by enzymatic reactions that modify the chemical structure. For toluene and its derivatives, degradation often begins with the oxidation of the methyl group or hydroxylation of the aromatic ring.

Remediation Dynamics in Biological Systems (e.g., Earthworms)

Soil-dwelling organisms can play a significant role in the fate and transport of persistent organic pollutants. Earthworms, in particular, are recognized for their ability to bioaccumulate and sometimes metabolize contaminants.

A study investigating the enrichment and removal of five brominated flame retardants, including PBT, in earthworms (Eisenia fetida) under co-exposure conditions found that PBT accumulates in these organisms. The enrichment of PBT in earthworms was observed to increase with both rising exposure concentration and time. rsc.org The distribution within the earthworm's tissues was not uniform, with the highest concentrations of PBT found in the intestine and epidermis, accounting for over 60% of the total body burden for most of the exposure period. rsc.org

Interestingly, the study also revealed that earthworms exhibit a capacity for the removal of PBT. Significantly decreased concentrations of PBT were found in the earthworm casts compared to the ingested soil, indicating that earthworms can contribute to the remediation of PBT-contaminated soil. rsc.org This suggests that while earthworms bioaccumulate PBT, their digestive processes may also play a role in its transformation or facilitate its degradation by gut microbes, thereby accelerating its removal from the soil matrix.

Environmental Partitioning Behavior

The way this compound distributes itself among different environmental media—air, water, soil, and biota—is governed by its physicochemical properties.

Estimation and Validation of Partitioning Properties

Due to the limited availability of experimental data for many emerging contaminants, computational models are often used to estimate key partitioning properties. For PBT, properties such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc) are critical for predicting its environmental behavior. rsc.orgresearchgate.net These coefficients indicate the chemical's tendency to associate with organic phases (like lipids in organisms or organic matter in soil) versus remaining in water.

The partitioning properties for PBT have been estimated and validated using computational methods. rsc.orgresearchgate.net The octanol-water partition coefficient (LogP, which is equivalent to Log Kow) for this compound has been estimated using the Crippen Method to be 5.808. chemeo.com This high Log Kow value signifies a strong tendency to partition from water into fatty tissues and organic matter, suggesting a high potential for bioaccumulation and strong sorption to soil and sediment.

| Property | Estimated Value | Method |

| Log Kow | 5.808 | Crippen Method chemeo.com |

| Log Koc | 4.24 | Estimated from Log Kow |

| Log Koc was estimated using the regression equation: Log Koc = 0.69 * Log Kow + 0.22 researchgate.net |

Adsorption and Desorption in Environmental Compartments (e.g., Soil, Sediment)

The mobility of PBT in the environment is largely controlled by its adsorption to soil and sediment particles. The organic carbon-water partition coefficient (Koc) is the primary indicator of this behavior. ecetoc.org A high Koc value implies that the chemical will be strongly bound to the organic fraction of soils and sediments, limiting its movement with water through the soil column (leaching) or in surface water runoff.

With an estimated Log Koc value of approximately 4.24, this compound is expected to be strongly adsorbed by soil and sediment. researchgate.net This strong sorption behavior means that PBT is likely to be immobile in most soil environments and will tend to accumulate in the organic-rich layers of soil and in aquatic sediments. Desorption, the release of the chemical from these particles back into the water, is expected to be a very slow process, contributing to the long-term persistence of PBT in these environmental compartments.

Volatilization Dynamics

Volatilization is the process by which a chemical transfers from a liquid (water) or solid (soil) phase to the gas phase (air). This dynamic is governed by the chemical's vapor pressure and its Henry's Law Constant, which describes the partitioning between air and water.

Bioaccumulation and Trophic Transfer of 2,3,4,5,6 Pentabromotoluene

Uptake and Accumulation in Aquatic Organisms (e.g., Fish, Mudsnails)

Studies conducted in aquatic environments, particularly those impacted by electronic waste recycling, have demonstrated the uptake and accumulation of 2,3,4,5,6-Pentabromotoluene in various organisms. In a study of an aquatic food chain in South China, PBT was quantifiable in collected samples, with concentrations reaching up to 40 ng/g lipid weight. acs.org

Research has determined field bioaccumulation factors (BAFs) for PBT in aquatic species from a natural pond at an e-waste site. The logarithm of these BAFs (log BAFs) for PBT was found to range from 2.04 to 4.77. ulpgc.esepa.gov This indicates a high potential for the chemical to be accumulated by organisms from their surrounding environment. The variability in BAFs among different species highlights the influence of species-specific characteristics such as feeding habits, position in the food web, and metabolic capabilities on the accumulation of this compound. ulpgc.es

Table 1: Bioaccumulation of this compound in Aquatic Organisms

| Parameter | Value | Organism Group | Location Context |

|---|---|---|---|

| Concentration Range | Not Detected (ND) - 40 ng/g lipid weight | Invertebrates and Fish | Aquatic food chain in an e-waste recycling region, South China. acs.org |

Bioaccumulation in Terrestrial Organisms (e.g., Earthworms)

Earthworms are recognized as important bio-monitoring organisms for soil pollution due to their ability to bioaccumulate chemical contaminants from the soil. mdpi.com Their close contact with soil particles and ingestion of organic matter make them susceptible to accumulating persistent organic pollutants. mdpi.com While the bioaccumulation ability of earthworms for various pollutants is well-documented, specific research data on the uptake and accumulation of this compound in earthworm species such as Eisenia fetida was not detailed in the available research. mdpi.comnih.gov However, studies on other novel brominated flame retardants have been conducted on terrestrial invertebrates, indicating the relevance of this exposure pathway. researchgate.net

Bioconcentration and Biomagnification in Food Webs (e.g., Aquatic Food Webs, Cetaceans)

The potential for this compound to concentrate and magnify through food webs is a significant environmental concern. PBT has been detected in aquatic food webs, such as those in e-waste recycling regions in South China. acs.org In one such study, while other legacy and emerging pollutants were found to biomagnify with trophic magnification factors (TMF) greater than one, a TMF for PBT could not be calculated, though it was present in the food chain. acs.org

Cetaceans, as long-lived predators at high trophic levels, are particularly vulnerable to the biomagnification of persistent, lipophilic contaminants which accumulate in their blubber. ascobans.orgospar.org Extensive research has documented high concentrations of pollutants like PCBs and PBDEs in various cetacean species globally. ulpgc.esascobans.org This body of evidence underscores their susceptibility to accumulating such chemicals from their diet. However, specific data quantifying the trophic magnification and concentration of this compound in cetacean food webs were not identified in the reviewed literature.

Factors Influencing Bioaccumulation (e.g., Molecular Weight, Lipid Content)

The bioaccumulation of chemical compounds is influenced by both the properties of the chemical itself and the physiology of the organism. For this compound and other non-PBDE brominated flame retardants, physicochemical properties play a key role in the bioaccumulation process. ulpgc.es

Research has identified positive linear relationships between the logarithm of the bioaccumulation factor (log BAF) and both the logarithm of the octanol-water partitioning coefficient (log Kow) and the molecular weight of the compound. ulpgc.es This was observed in species at lower trophic levels, such as the Chinese mystery snail, suggesting that for PBT, a higher molecular weight and greater lipophilicity (indicated by a higher Kow) contribute to its tendency to accumulate in organisms. ulpgc.es Organisms with higher lipid content are generally expected to accumulate greater concentrations of lipophilic substances like PBT.

Table 2: Physicochemical Properties Influencing PBT Bioaccumulation

| Influencing Factor | Relationship with Bioaccumulation | Supporting Evidence |

|---|---|---|

| Octanol-Water Partitioning Coefficient (Kow) | Positive linear relationship between log BAF and log Kow. ulpgc.es | Observed in Chinese mystery snails for a range of non-PBDE BFRs including PBT. ulpgc.es |

| Molecular Weight | Positive linear relationship between log BAF and molecular weight. ulpgc.es | Observed in Chinese mystery snails for a range of non-PBDE BFRs including PBT. ulpgc.es |

Internal Exposure Levels in Fauna (e.g., Marine Mammals)

Internal exposure levels of this compound have been quantified in fauna from contaminated regions. In aquatic organisms, including invertebrates and fish, from an e-waste site in South China, concentrations were found to range from non-detectable levels up to 40 ng/g lipid weight. acs.org

Marine mammals are known to carry significant body burdens of various persistent organic pollutants due to their diet and extensive fat reserves, which serve as a sink for these chemicals. ospar.orgnoaa.gov Studies using non-targeted analytical methods have identified hundreds of halogenated organic compounds (HOCs) in the blubber of cetacean and pinniped species. noaa.gov While there is extensive data on the internal exposure to legacy contaminants like PCBs and other brominated flame retardants in marine mammals, specific concentration data for this compound in these animals was not available in the reviewed materials. ospar.orgnoaa.gov

Ecotoxicological Studies of 2,3,4,5,6 Pentabromotoluene

Effects on Aquatic Organisms

2,3,4,5,6-Pentabromotoluene is recognized as being toxic to aquatic organisms. scantecnordic.se Its low water solubility and high lipophilicity contribute to its bioavailability and subsequent accumulation in the tissues of aquatic species.

Research has demonstrated the bioaccumulative potential of PBT in fish. scantecnordic.se A study on the freshwater fish Carassius auratus (goldfish) investigated the effects of PBT exposure. nih.gov This study highlighted the compound's potential to exert significant biological effects following accumulation. The biotoxicity of PBT was ranked as the highest among six currently used brominated flame retardants, including hexabromocyclodododecane (HBCD) and decabromodiphenyl ether (BDE-209), based on an integrated biomarker response index. nih.gov

Below is a summary of key ecotoxicological data for this compound in an aquatic environment.

| Endpoint | Test Duration | Species | Value |

| No Observed Effect Concentration (NOEC) | 168 hours | Fish | 10 mg/L |

| Bio-concentration Factor (BCF) | 1008 hours | Fish | 4.5-39 |

Due to its persistence, this compound may cause long-term adverse effects in the aquatic environment. scantecnordic.se Persistent chemicals like PBT can remain in ecosystems for extended periods, leading to prolonged exposure for aquatic life. This persistence, combined with its bioaccumulative nature, suggests a potential for chronic toxicity and effects that may manifest over extended periods or across multiple generations of aquatic organisms. However, specific long-term ecotoxicological studies detailing these effects are not extensively available in the reviewed literature.

Effects on Terrestrial Organisms

There is a notable lack of available scientific literature specifically investigating the ecotoxicological effects of this compound on terrestrial organisms. Studies focusing on its impact on soil invertebrates, microbial communities, or plant life have not been identified in the current body of research.

Endpoints and Mechanisms of Ecotoxicity

The ecotoxicity of this compound is understood through various endpoints and mechanisms, with a primary focus on the induction of oxidative stress and subsequent metabolic disturbances.

Exposure to this compound has been shown to induce oxidative stress in aquatic organisms. A study on the liver of the freshwater fish Carassius auratus demonstrated that prolonged exposure to PBT led to significant alterations in key oxidative stress biomarkers. nih.gov These changes indicate an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the organism.

The following table summarizes the observed effects on oxidative stress indices in Carassius auratus following exposure to this compound.

| Biomarker | Effect |

| Superoxide dismutase (SOD) | Significantly altered activity |

| Catalase (CAT) | Significantly altered activity |

| Glutathione (B108866) peroxidase (GPx) | Significantly altered activity |

| Reduced glutathione (GSH) | Significantly altered levels |

| Malondialdehyde (MDA) | Significantly altered levels |

Joint Ecotoxicity and Synergistic/Antagonistic Effects

Currently, there is a lack of available scientific studies on the joint ecotoxicity of this compound. Research investigating potential synergistic or antagonistic effects when this compound is present in combination with other environmental pollutants has not been identified.

Toxicological Profiles and Mechanisms of Action for 2,3,4,5,6 Pentabromotoluene

Toxicokinetics and Biotransformation Pathways

The toxicokinetics of 2,3,4,5,6-Pentabromotoluene, which encompasses its absorption, distribution, metabolism, and excretion, are fundamental to understanding its biological impact.

Absorption and Distribution in Organisms

Studies have demonstrated the bioaccumulation potential of this compound in the environment. In aquatic ecosystems, this compound has been shown to accumulate in various species. nih.gov The field-determined bioaccumulation factors (BAFs) highlight its tendency to be absorbed and retained by organisms. nih.gov

The table below summarizes the logarithmic BAFs for Pentabromotoluene (B47190) (PBT) in various aquatic species from a study conducted in South China. nih.gov

Table 1: Logarithmic Bioaccumulation Factors (log BAFs) for this compound in Aquatic Species

| Species | Trophic Level | Log BAF |

|---|---|---|

| Chinese mystery snail | 2.0 | 2.04 |

| Mud carp | 2.3 | 3.30 |

| Crucian carp | 2.8 | 3.63 |

| Catfish | 3.4 | 4.77 |

| Snake | 3.8 | 4.19 |

Data sourced from a study on an electronic waste recycling site. nih.gov

The variability in BAFs among species suggests that factors such as feeding ecology, trophic level, and metabolic capacity influence the absorption and distribution of the compound. nih.gov The physicochemical properties of the molecule also play a significant role in its bioaccumulation processes. nih.gov While these findings confirm absorption in aquatic life, specific data on absorption mechanisms (e.g., gastrointestinal or dermal) and tissue distribution patterns in mammalian models like rats are not detailed in the available literature. However, studies on other brominated flame retardants indicate that after absorption, distribution tends to occur in tissues with high lipid content. nih.gov

Metabolic Pathways (e.g., Hydroxylation, Debromination, Phase II Conjugation, Dealkylation)

While in-vivo metabolic studies specifically on this compound are limited, research on its transformation and the metabolism of related compounds provides strong indications of its potential biotransformation pathways. Key metabolic processes for aromatic compounds include hydroxylation, debromination, and dealkylation. nih.gov

Hydroxylation and Debromination: In-vitro studies involving UV irradiation have shown that this compound can undergo both debromination (loss of bromine atoms) and hydroxylation (addition of a hydroxyl group). nih.govacs.org The primary transformation involves the exchange of a bromine atom for a hydroxyl group (Br➔OH), which occurs more readily than the exchange of a hydrogen atom for a hydroxyl group (H➔OH). nih.gov This process leads to the formation of lower-brominated hydroxylated products. nih.govacs.org Reductive debromination, where a bromine atom is replaced by a hydrogen atom, is also a significant pathway observed during photolytic degradation. acs.org This process is favored in positions with a high density of bromine atoms. acs.org

Dealkylation and Conjugation: The metabolism of other brominated flame retardants, such as 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), involves the cleavage of the alkyl chain, a form of dealkylation, to form an acid metabolite. nih.gov This suggests that the methyl group on the toluene (B28343) ring of this compound could potentially be a target for metabolic enzymes. Following initial metabolic reactions (Phase I), compounds are often conjugated with endogenous molecules like glucuronic acid (Phase II conjugation) to facilitate excretion. nih.gov Studies on other brominated compounds have identified glucuronide metabolites as a major excretory product in rats. nih.gov

Identification and Characterization of Metabolites (e.g., Oxygen-Containing Transformation Products, Hydroxylated Metabolites)

Research has successfully identified several oxygen-containing transformation products of this compound, primarily through UV irradiation experiments which simulate metabolic processes. nih.gov These experiments have yielded various hydroxylated metabolites.

Nine distinct hydroxylated transformation products were identified, consisting of six tri-brominated and three tetra-brominated congeners. nih.gov These products are considered potential metabolites. researchgate.net The formation of these compounds indicates that hydroxylation is a key transformation pathway. nih.gov Furthermore, the UV irradiation of related compounds has also led to the formation of dihydroxylated products, which are found to be more stable than the mono-hydroxylated transformation products. nih.gov

The identified transformation products from UV irradiation of Pentabromotoluene are summarized below.

Table 2: Identified Hydroxylated Transformation Products of this compound

| Product Class | Number of Isomers Identified |

|---|---|

| Tri-brominated Hydroxylated Congeners | 6 |

| Tetra-brominated Hydroxylated Congeners | 3 |

Data from UV irradiation studies. nih.gov

Excretion Pathways

Organ-Specific and Systemic Effects in Animal Models (e.g., Rat Studies)

The liver is a primary target organ for the toxicity of many xenobiotics, including brominated flame retardants.

Hepatic Effects (e.g., Hepatotoxicity, Liver Histopathology)

While direct histopathological studies on rats exposed solely to this compound are limited in the reviewed literature, studies on mixtures of related polybrominated diphenyl ethers (PBDEs) and the parent compound, toluene, provide valuable context for potential hepatic effects.

In studies with a commercial PBDE mixture, rats exhibited a range of liver-related effects. nih.gov The most sensitive endpoint for liver toxicity was an increase in liver weight. nih.gov Histopathological examination revealed specific changes within the liver tissue. nih.gov

Table 3: Observed Hepatic Effects in Rats Exposed to a PBDE Mixture

| Effect | Description |

|---|---|

| Increased Liver Weight | A sensitive indicator of hepatic toxicity. nih.gov |

| Hepatocyte Hypertrophy | Enlargement of liver cells (hepatocytes). nih.gov |

| Cytoplasmic Vacuolization | Formation of vacuoles within the cell cytoplasm. nih.gov |

| Focal Hepatocyte Necrosis | Localized areas of liver cell death. nih.gov |

Observations from studies on a commercial mixture of polybrominated diphenyl ethers (PBDEs). nih.gov

In these studies on PBDE mixtures, male rats showed effects in the midzonal region of the liver lobule, while females were first affected in the centrilobular region. nih.gov The severity of these lesions increased with the dose. nih.gov Similarly, studies involving the inhalation of toluene, the parent aromatic hydrocarbon, in rats have also reported histological changes in the liver. nih.gov Exposure to benzene (B151609), a related aromatic compound, has been shown to cause liver necrosis, degeneration, and congestion in mice. researchgate.net These findings collectively suggest that the liver is a potential target for toxicity from this compound.

Thyroidal Effects (e.g., Histopathological Changes, Altered Thyroid Hormone Levels)

Investigations into the thyroidal effects of this compound (PBT) have identified dose-dependent histopathological changes in animal models. A key subchronic 91-day study involving Sprague-Dawley rats fed diets containing PBT revealed mild, yet significant, alterations in the thyroid gland. tandfonline.com

The observed changes were characterized as dose-dependent, indicating a direct relationship between the concentration of PBT in the diet and the severity of the thyroid tissue changes. tandfonline.com These findings suggest that PBT interferes with the normal structure and morphology of the thyroid gland. The study established a No-Observable-Adverse-Effect Level (NOAEL) for PBT at 5.0 ppm in the diet, which corresponds to approximately 0.35 mg/kg of body weight per day. tandfonline.com

Table 1: Thyroid Histopathological Findings in Rats Exposed to this compound

Renal Effects (e.g., Kidney Histopathology)

The kidney has been identified as a target organ for PBT toxicity. In the same 91-day feeding study conducted on rats, mild dose-dependent histopathological alterations were noted in the kidneys of animals administered PBT diets. tandfonline.com These findings indicate that chronic exposure to PBT can lead to structural damage within the renal system. The study highlighted that male rats were generally more susceptible to the renal effects of PBT compared to females. tandfonline.com

Table 2: Renal Histopathological Findings in Rats Exposed to this compound

Hematological Parameters (e.g., Hemoglobin, Hematocrit, Erythrocyte Numbers)

The effects of this compound on hematological parameters have been investigated, with some findings suggesting the potential for anemia. Data derived from rat feeding studies indicate that exposure to PBT can cause normocytic anemia. While one toxicological summary notes this effect, the primary subchronic study by Chu et al. (1987) reported "no dramatic changes" in hematology for PBT, although it did report decreased hemoglobin, hematocrit, and erythrocyte numbers for the related compound pentachlorotoluene. tandfonline.com This suggests that any hematological effects from PBT may be subtle.

Table 3: Summary of Hematological Findings for this compound

Reproductive System Effects (e.g., Reduced Fertility)

Based on a review of the available scientific literature, including subacute and subchronic toxicity studies, no specific data on the effects of this compound on fertility or the reproductive system were identified.

Neurotoxicological Investigations

Neurodevelopmental Toxicity

There is a lack of specific studies investigating the neurodevelopmental toxicity of this compound. While research exists for other brominated flame retardants, this specific compound has not been the subject of dedicated neurodevelopmental investigation in the reviewed literature.

Central Nervous System Dysfunction

No specific data regarding central nervous system dysfunction resulting from exposure to this compound were found in the reviewed scientific literature. Toxicological assessments have primarily focused on other endpoints such as thyroid, liver, and kidney effects.

Endocrine Disrupting Potential

There is a significant lack of specific research on the endocrine-disrupting potential of this compound. General concerns for brominated flame retardants as a class of compounds often include potential interference with hormonal systems; however, direct evidence and mechanistic studies for this specific compound are not readily found in the reviewed scientific literature.

Effects on Lipid Metabolism and Accumulation (e.g., in Adipocytes, Hepatocytes)

Detailed studies investigating the direct effects of this compound on lipid metabolism and accumulation within adipocytes and hepatocytes are not available in the current body of scientific research. While some studies on other brominated flame retardants have suggested potential for obesogenic effects through interference with lipid regulation, no such data has been specifically published for this compound.

Gene Expression Modulation (e.g., PPARγ)

The modulation of gene expression, particularly concerning the peroxisome proliferator-activated receptor gamma (PPARγ), by this compound has not been a subject of specific investigation in the available scientific literature. PPARγ is a key regulator of adipogenesis and lipid metabolism, and its interaction with xenobiotics is a critical area of endocrine disruption research. However, no studies were identified that specifically link this compound to the activation or inhibition of this nuclear receptor.

In Vitro Toxicological Assessments (e.g., Cell Line Studies)

Comprehensive in vitro toxicological assessments of this compound using various cell lines are not well-documented in publicly available research. Such studies are crucial for elucidating cellular mechanisms of toxicity, including cytotoxicity, genotoxicity, and other cellular stress responses. The absence of this data represents a significant gap in the toxicological profile of this compound.

Mutagenicity and Carcinogenicity Assessments

Information regarding the mutagenicity and carcinogenicity of this compound is sparse. One study noted that a mutagenicity test was conducted on the compound, but provided no further details on the specific assay (e.g., Ames test), the conditions of the test, or the results obtained. Consequently, a conclusive assessment of its mutagenic potential cannot be made based on the available information. Furthermore, there are no dedicated long-term carcinogenicity studies on this compound reported in the scientific literature.

Table 1: Summary of Available Toxicological Data for this compound

| Toxicological Endpoint | Findings |

| Endocrine Disrupting Potential | |

| Effects on Lipid Metabolism | No specific data available. |

| Gene Expression Modulation (PPARγ) | No specific data available. |

| In Vitro Toxicological Assessments | No comprehensive data available. |

| Mutagenicity and Carcinogenicity | |

| Mutagenicity | Mentioned in a study, but no results or details are available. |

| Carcinogenicity | No specific data available. |

Advanced Analytical Methodologies for 2,3,4,5,6 Pentabromotoluene and Its Metabolites

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate 2,3,4,5,6-Pentabromotoluene and its metabolites from complex sample matrices such as soil, sediment, and biological tissues, and to remove interfering substances. Several advanced extraction techniques have been developed to enhance efficiency, reduce solvent consumption, and shorten analysis time compared to traditional methods.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting brominated flame retardants (BFRs) from solid and semi-solid samples. nih.gov This method utilizes solvents at elevated temperatures and pressures, which enhances extraction kinetics and efficiency. nih.govnih.gov The high pressure keeps the solvent in its liquid state above its normal boiling point, while the high temperature increases the solubility of the analytes and decreases the viscosity of the solvent, allowing for better penetration into the sample matrix. nih.gov

For the simultaneous analysis of this compound (PBT), other novel brominated flame retardants (NBFRs), and polybrominated diphenyl ethers (PBDEs) in soil, a validated PLE method employs a 1:1 mixture of hexane (B92381) and dichloromethane. nih.gov The extraction is performed at a temperature of 100°C and a pressure of 1500 psi. nih.gov This method has been shown to provide good recoveries for PBT with relative standard deviation (RSD) values generally below 20%. nih.gov Another study suggests that for BFRs in sediment samples, 100% toluene (B28343) can be an effective extraction solvent at 100°C. mdpi.com A key advantage of PLE is the ability to combine extraction and cleanup into a single step, known as selective pressurized liquid extraction (S-PLE), by packing the extraction cell with various sorbents. nih.gov

| Parameter | Condition | Matrix | Reference |

|---|---|---|---|

| Solvent | Hexane:Dichloromethane (1:1) | Soil | nih.gov |

| Temperature | 100°C | Soil | nih.gov |

| Pressure | 1500 psi | Soil | nih.gov |

| Static Cycles | 2 | Sediment | core.ac.uk |

| Static Time | 5 min | Sediment | core.ac.uk |

Solid-Liquid Extraction (SLE) is a classic technique for the extraction of BFRs from solid environmental samples like sediment. nih.gov This method involves mixing the solid sample with an organic solvent to dissolve the target analytes. For sediment samples, mixtures of acetone (B3395972) and n-hexane at various ratios (e.g., 1:1 or 1:3, v/v) have been found to yield the best recoveries for BFRs. nih.gov The addition of a water-miscible solvent like acetone is particularly important for wet sediment samples as it improves the penetration of the extraction solvent into the sample matrix. nih.gov While effective, traditional SLE methods like Soxhlet extraction can be time-consuming and require large volumes of solvent. mdpi.com

Microwave-Assisted Extraction (MAE) is another modern and efficient method for recovering bioactive compounds from various matrices. nih.gov MAE utilizes microwave energy to heat the solvent and sample mixture, which accelerates the extraction process. The selection of a proper solvent is crucial for a successful extraction, with factors such as the microwave-absorbing properties of the solvent, its interaction with the matrix, and the solubility of the analyte being important considerations. researchgate.net For compounds of environmental significance, a mixture of hexane and acetone (1:1) is commonly used. researchgate.net MAE has been successfully applied to the extraction of BFRs from soil and sediment samples. nih.gov The technique is valued for its rapidity and reduced solvent consumption compared to conventional methods. nih.gov

Following extraction, a cleanup step is almost always necessary to remove co-extracted matrix interferences that can affect the accuracy and sensitivity of the final analysis. researchgate.net

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique particularly effective for removing large molecules, such as lipids, from sample extracts. diva-portal.orgamericanlaboratory.com This makes it a common cleanup method for the analysis of BFRs in biota samples like fish tissue and bird eggs. nih.govdiva-portal.org The sample is passed through a column packed with a porous gel; larger molecules are excluded from the pores and elute first, while smaller analyte molecules penetrate the pores and elute later, allowing for their separation from the high-molecular-weight interferences. americanlaboratory.com

Solid Phase Extraction (SPE): SPE is a versatile and widely used cleanup technique that separates compounds based on their physical and chemical properties. websiteonline.cn The crude extract is passed through a cartridge containing a solid sorbent. Interfering compounds are either retained on the sorbent while the analytes pass through, or the analytes are retained and then selectively eluted with a different solvent. For BFR analysis, various SPE cartridges are employed:

Silica (B1680970) Cartridges: Multilayer silica columns are frequently used for cleanup. diva-portal.org These can be packed with different types of silica, such as neutral silica, acid-modified silica (e.g., 10% or 44% w/w sulfuric acid), and activated silica. nih.govnih.gov Acidified silica is effective at removing lipids and other organic interferences. nih.gov

Florisil Cartridges: Florisil (a magnesium silicate (B1173343) gel) is another common sorbent used for the cleanup of BFR extracts. nih.govdiva-portal.org

Oasis™ HLB Cartridges: These are polymer-based cartridges that can also be used for the purification of extracts containing BFRs. core.ac.uk

In a selective pressurized liquid extraction (S-PLE) method for this compound, the extraction cell itself is packed with layers of activated Florisil and acid silica, combining extraction and cleanup into a single automated step. nih.gov

Chromatographic Separation Techniques

After extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate this compound from other compounds before detection.

Gas Chromatography (GC) is the predominant analytical technique for the determination of this compound. It is suitable for compounds that are volatile and thermally stable. In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or hydrogen) carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

For the analysis of BFRs, including PBT, common capillary columns include the DB-5 or SLB™-5ms, which have a (5%-phenyl)-methylpolysiloxane stationary phase. researchgate.netsigmaaldrich.com

Several types of detectors can be coupled with GC for the analysis of this compound:

Mass Spectrometry (MS): GC coupled with MS is a powerful tool for both quantification and identification. The MS detector ionizes the compounds eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio, providing structural information and high selectivity. diva-portal.org Electron Capture Negative Ionization (ECNI) is a particularly sensitive mode for halogenated compounds like BFRs. core.ac.uk

Tandem Mass Spectrometry (MS/MS): For even greater selectivity and sensitivity, especially in complex matrices, gas chromatography coupled to tandem mass spectrometry (GC-MS/MS) is used. nih.gov This technique involves multiple stages of mass analysis, which significantly reduces background noise and interferences. researchgate.net

Electron Capture Detector (ECD): The GC-ECD is highly sensitive to electrophilic compounds, such as halogenated organic molecules, making it a suitable detector for BFR analysis. researchgate.netsigmaaldrich.com

| Component | Specification | Reference |

|---|---|---|

| Analytical Technique | Gas Chromatography (GC) | |

| Column Example | DB-5 (30 m × 0.25 mm × 0.25 μm) | researchgate.net |

| Detectors | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), Electron Capture Detector (ECD) | nih.govdiva-portal.orgsigmaaldrich.com |

| Ionization Mode (MS) | Electron Capture Negative Ionization (ECNI) | core.ac.uk |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. uci.eduglobalresearchonline.net It operates on the principle of distributing sample components between a stationary phase (packed in a column) and a liquid mobile phase that is forced through the column under high pressure. uci.edubiotecha.lt The separation is based on the differential affinities of the analytes for the stationary and mobile phases. globalresearchonline.net

In the analysis of this compound (PBT) and other brominated flame retardants (BFRs), reversed-phase HPLC is commonly employed. osti.gov This method uses a nonpolar stationary phase, typically silica particles chemically bonded with C18 (octadecylsilyl) groups, and a polar mobile phase. uci.eduosti.gov PBT, being a relatively nonpolar molecule, interacts with the nonpolar stationary phase. By carefully controlling the composition of the mobile phase, its elution from the column can be precisely managed.

Research has demonstrated the use of HPLC coupled with UV and mass spectrometry (MS) detectors for the analysis of various flame retardants. osti.govwordpress.com For instance, a method for separating 15 different BFRs and phosphate-based flame retardants utilized a reversed-phase C18 column. osti.gov The separation was achieved using an isocratic mobile phase of ammonium (B1175870) acetate (B1210297) buffer and methanol. osti.gov Furthermore, HPLC has been crucial in the study of PBT's degradation products. Studies on the UV transformation of PBT have used repeated HPLC fractionation to isolate and collect its various hydrodebromination metabolites for further structural characterization. researchgate.netnih.gov

Below is a table summarizing typical HPLC conditions used for the analysis of PBT and related brominated compounds.

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase/Column | Hypersil ODS (C18), 5 µm, 250 x 4mm |

| Mobile Phase | Isocratic mixture of Ammonium Acetate Buffer / Methanol (e.g., 5/95, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | UV-Vis Detector (e.g., set at 230 nm) coupled with a Mass Spectrometer (MS) |

Spectrometric Detection and Identification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. quizlet.com When a molecule like PBT is introduced into the mass spectrometer, it is ionized to form a molecular ion. chemguide.co.uklibretexts.org The energy of the ionization process can cause this molecular ion to break apart into smaller charged fragments. The resulting mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular fingerprint, providing information about the molecular weight and structure of the analyte. libretexts.orglibretexts.org

For halogenated compounds such as this compound, Electron Capture Negative Chemical Ionization (ECNI) is a particularly sensitive and selective ionization method. nih.govnih.gov Due to the presence of five highly electronegative bromine atoms, PBT has a high affinity for capturing low-energy thermal electrons. nih.govnih.gov This process, known as resonance electron capture, forms a stable negative molecular ion (M⁻) with very little excess energy, resulting in minimal fragmentation. gcms.czwikipedia.org The primary advantage of ECNI-MS is its high specificity and the production of a clean mass spectrum dominated by the molecular ion peak, which simplifies identification and enhances detection limits, especially in complex environmental matrices. nih.govresearcher.life This is a significant improvement over techniques like Electron Impact (EI) ionization, which often cause extensive fragmentation of BFRs. gcms.cz

Gas chromatography coupled with ECNI-MS (GC-ECNI-MS) is a standard and highly effective method for the trace analysis of PBT and its metabolites. nih.govnih.gov Tandem Mass Spectrometry (MS/MS) can be further employed for unambiguous confirmation. In MS/MS, a specific ion (e.g., the molecular ion of PBT) is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. This provides an additional layer of structural information and selectivity.